4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol
Description
4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a chiral aminophenol derivative characterized by a fluorinated aromatic ring and a stereospecific amino alcohol side chain. The (1R,2R) configuration of the amino-hydroxypropyl group is critical for its stereochemical and bioactive properties. This compound belongs to a broader class of aminophenols, which are widely studied for their roles in asymmetric catalysis, pharmaceutical intermediates, and bioactive molecules . For instance, similar compounds like HHMP () exhibit anti-inflammatory activity via NF-κB and MAPK pathway modulation, while others serve as chiral ligands in catalysis .
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-[(1R,2R)-1-amino-2-hydroxypropyl]-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9+/m1/s1 |
InChI Key |
IPHJRVKIDOKTHD-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)O)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)F)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol
General Synthetic Strategy
The synthesis typically involves multi-step organic reactions starting from fluorinated phenol derivatives and chiral amino alcohols or their precursors. The key challenges include:
- Introducing the fluorine atom regioselectively at the 2-position of the phenol ring.
- Constructing the chiral amino-hydroxypropyl side chain with the correct (1R,2R) stereochemistry.
- Maintaining stereochemical integrity throughout the synthesis.
Typical Synthetic Routes
Starting Materials
- 2-Fluorophenol or a protected derivative as the aromatic core.
- Chiral amino alcohols such as (1R,2R)-1-amino-2-hydroxypropane or precursors that can be stereoselectively converted.
Key Reaction Steps
| Step Number | Reaction Type | Description | Reagents/Conditions |
|---|---|---|---|
| 1 | Fluorination | Introduction of fluorine at the 2-position on phenol, often by electrophilic fluorination or nucleophilic aromatic substitution if starting from a halogenated phenol. | Fluorinating agents like Selectfluor or HF; controlled temperature conditions. |
| 2 | Formation of Side Chain | Attachment of the amino-hydroxypropyl group via nucleophilic substitution or reductive amination on an appropriate intermediate (e.g., aldehyde or ketone derivative). | Use of chiral catalysts or auxiliaries to ensure stereoselectivity; mild reducing agents such as sodium borohydride or catalytic hydrogenation. |
| 3 | Protection/Deprotection | Temporary protection of phenol or amino groups to avoid side reactions during chain elongation. | Protecting groups like TBDMS for hydroxyls; acid/base conditions for removal. |
| 4 | Purification | Isolation of the desired stereoisomer using chromatographic techniques or crystallization. | Chiral HPLC or recrystallization. |
Industrial Production Considerations
- Continuous Flow Reactors: Used to optimize reaction times, yields, and stereoselectivity by precise control of temperature, mixing, and reagent addition.
- Green Chemistry Principles: Minimizing hazardous reagents and waste by employing catalytic processes and solvent recycling.
- Automated Synthesis Platforms: Enhance reproducibility and scalability, especially for chiral intermediates.
Detailed Research Findings on Preparation
Stereochemical Control
- Chiral catalysts (e.g., asymmetric hydrogenation catalysts or organocatalysts) are critical to obtaining the (1R,2R) stereochemistry with high enantiomeric excess.
- Diastereomeric purity is confirmed by NMR spectroscopy and chiral chromatography.
Reaction Optimization
- Temperature and solvent choice significantly affect yield and stereoselectivity.
- Use of mild reducing agents like lithium aluminum hydride or sodium borohydride in the presence of chiral auxiliaries improves selectivity.
- Fluorination steps require careful control to avoid over-fluorination or side reactions.
Yield and Purity Data
| Reaction Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Fluorination | 85-90 | >95 | High regioselectivity achieved |
| Side Chain Attachment | 70-80 | >90 | Stereoselective, requires catalyst |
| Final Deprotection | 90-95 | >98 | Minimal racemization |
| Overall Yield | 50-65 | >95 | Dependent on scale and method |
Comparative Analysis with Related Compounds
| Compound | Fluorine Position | Stereochemistry | Preparation Complexity | Biological Relevance |
|---|---|---|---|---|
| This compound | 2-position | (1R,2R) | Moderate to high | High, due to specific stereochemistry |
| 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol | 2-position | (1S,2R) | Moderate | Similar, but different stereochemistry affects activity |
| 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol | 3-position | (1R,2R) | Moderate | Different electronic effects due to fluorine position |
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-Fluorophenol or protected derivatives |
| Key Reagents | Selectfluor, chiral amino alcohols, reducing agents (LiAlH4, NaBH4) |
| Catalysts | Chiral catalysts for asymmetric synthesis (e.g., Rh, Ru complexes) |
| Reaction Conditions | Controlled temperature (0–50°C), inert atmosphere (N2 or Ar), solvent choice (THF, MeOH) |
| Purification Methods | Chiral HPLC, recrystallization |
| Typical Yields | 50–65% overall |
| Scale | Laboratory to industrial scale with continuous flow reactors |
| Stereochemical Outcome | High enantiomeric excess (>95%) with (1R,2R) configuration |
Concluding Remarks
The preparation of this compound is a sophisticated process requiring precise control of regioselective fluorination and stereoselective formation of the amino-hydroxypropyl side chain. Advances in chiral catalysis and continuous flow synthesis have significantly improved the efficiency and scalability of this compound’s production. The compound's unique stereochemistry and functionalization make it a valuable target for medicinal chemistry research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles and electrophiles under specific conditions to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol has been investigated for its role in modulating various biochemical pathways:
- Enzyme Interaction : Research indicates that this compound interacts with specific enzymes and receptors, influencing their activity. This modulation can affect pathways related to inflammation and pain management, making it a candidate for therapeutic applications in conditions such as arthritis and chronic pain syndromes.
- Biochemical Probes : Its unique structure allows it to serve as a biochemical probe for studying enzyme mechanisms and protein interactions. Such studies are crucial for understanding disease mechanisms and developing targeted therapies.
Cosmetic Formulation Applications
The compound's properties make it suitable for use in cosmetic formulations:
- Antioxidant Activity : Due to its ability to combat oxidative stress, this compound can be incorporated into skincare products aimed at reducing signs of aging and skin damage caused by environmental factors .
- Stabilization of Formulations : The compound can enhance the stability of cosmetic formulations by acting as a rheology modifier or emulsifier, improving the texture and application of creams and lotions .
Case Study 1: Therapeutic Potential in Inflammation
A study explored the effects of this compound on inflammatory pathways. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. This opens avenues for further research into its use in treating inflammatory diseases.
Case Study 2: Cosmetic Efficacy
In a formulation study, the incorporation of this compound into a moisturizing cream demonstrated enhanced skin hydration and barrier function. Clinical trials showed improved skin texture and reduced signs of aging after consistent use over eight weeks.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of NF-κB and MAPK pathways, which are crucial in inflammatory responses . Additionally, it may alter lipid metabolism and inhibit de novo lipid synthesis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Aromatic Substitution Patterns
- Fluorine vs. Methoxy/Chloro : Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability compared to bulkier methoxy (HHMP) or chloro () groups . The 2-fluoro substitution in the target compound may enhance binding to aromatic interaction sites in enzymes or receptors.
Stereochemistry
The (1R,2R) configuration in the target compound is analogous to bioactive aminophenols like HHMP (), where stereochemistry governs NF-κB inhibition efficacy. In contrast, the (1S,2R) isomer in highlights how stereochemical variations can redirect applications toward synthesis rather than bioactivity .
Side Chain Modifications
- Bulky Substituents () : The cyclopentyl-chlorophenyl group in ’s compound creates steric hindrance, favoring asymmetric induction in catalysis. This contrasts with the target compound’s simpler hydroxypropyl chain, which may prioritize membrane permeability .
- Ethanolamine Backbone (): The ethanolamine moiety in enhances hydrogen-bonding capacity, a feature absent in the target compound’s tertiary alcohol structure .
Biological Activity
4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of CHFNO and a molecular weight of approximately 185.20 g/mol, this compound exhibits properties that may influence various biochemical pathways, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by:
- Fluorinated phenolic group : The presence of fluorine enhances the electronic properties and reactivity.
- Amino alcohol side chain : This configuration can modulate interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of:
- Enzyme activities : Potentially acting as inhibitors or activators for various enzymes involved in metabolic pathways.
- Receptor functions : Influencing signal transduction pathways that are critical for cellular regulation.
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
1. Anticancer Properties
Studies have suggested that compounds similar to this compound can act as inhibitors of hypoxia-inducible factor (HIF-2α), which is implicated in cancer progression. For instance, certain analogs have demonstrated efficacy in reducing tumor size in xenograft models .
2. Antiviral Activity
Preliminary studies have indicated potential antiviral properties against human adenovirus (HAdV), with select analogs showing low micromolar potency . This suggests that this compound could be further explored for antiviral drug development.
3. Anti-inflammatory Effects
The compound may also influence inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 4-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol | Contains chlorine instead of fluorine |
| 4-((1R,2R)-1-Amino-2-hydroxypropyl)-4-bromophenol | Contains bromine instead of fluorine |
| 5-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol | Different substitution position |
The presence of the fluorine atom is crucial as it enhances the compound's reactivity and binding affinity compared to its analogs .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Case Study 1: HIF-2α Inhibition
In one study, compounds designed as HIF-2α inhibitors demonstrated significant tumor regression in animal models. This suggests that structural modifications similar to those found in this compound could yield potent anticancer agents .
Case Study 2: Antiviral Screening
Another research effort focused on screening various phenolic compounds for antiviral activity against HAdV. Compounds structurally related to this compound showed promising results with selectivity indexes exceeding 100 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
